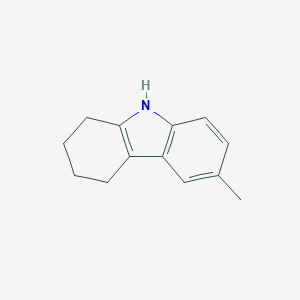

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Description

Significance of Tetrahydrocarbazole Scaffolds in Modern Chemistry and Pharmaceutical Sciences

The tetrahydrocarbazole (THC) scaffold is a privileged structural motif in modern chemistry and pharmaceutical sciences. wjarr.comnih.gov This tricyclic aromatic structure, consisting of a pyrrole (B145914) ring fused to a benzene (B151609) ring and a cyclohexane (B81311) ring, is a core component of many naturally occurring alkaloids and biologically active compounds. wjarr.comresearchgate.netwjarr.com The inherent chemical properties of the THC framework make it a versatile building block for the synthesis of more complex molecules. In the realm of medicinal chemistry, tetrahydrocarbazole derivatives have garnered considerable attention due to their wide array of potential pharmacological activities. researchgate.netwjarr.com Researchers have explored their use in developing agents with antibacterial, antifungal, anticancer, anti-inflammatory, antipsychotic, and antiemetic properties. wjarr.com The rigid, fused-ring system of tetrahydrocarbazoles provides a defined three-dimensional structure that can effectively interact with biological targets.

The development of methods to synthesize and functionalize the tetrahydrocarbazole nucleus is a key area of research. This is driven by the need to create libraries of novel compounds for drug discovery and to synthesize natural products with complex carbazole-based structures. nih.gov The versatility of the THC scaffold allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to enhance its biological activity and selectivity.

Contextualization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole within Carbazole (B46965) Research

Within the extensive family of carbazole compounds, this compound serves as an important intermediate and a subject of study in its own right. The methyl group at the 6-position of the carbazole ring influences the molecule's electronic properties and can impact its biological activity. Research has shown that substitutions on the benzene ring of the tetrahydrocarbazole core are crucial for modulating the therapeutic potential of these compounds.

For instance, derivatives of this compound have been synthesized and evaluated for their potential as anti-prion agents. nih.gov Specifically, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one was identified as a novel anti-prion compound, and subsequent research focused on preparing various derivatives to explore the structure-activity relationship. nih.gov This highlights the role of the 6-methyl substituent in the design of new therapeutic agents. Furthermore, the synthesis of this compound-1-thione has been reported, demonstrating the utility of the 6-methylated tetrahydrocarbazole core in creating novel heterocyclic systems. nih.gov

Historical Development and Evolution of Tetrahydrocarbazole Synthesis Methodologies

The synthesis of tetrahydrocarbazoles has a rich history, with several named reactions being central to their preparation. The most prominent and classical method is the Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883. testbook.comtcichemicals.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the condensation of a substituted phenylhydrazine (B124118) and a ketone or aldehyde. testbook.comwikipedia.org For the synthesis of this compound, this would typically involve the reaction of p-tolylhydrazine with cyclohexanone (B45756).

Another historically significant method is the Borsche–Drechsel cyclization, first described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908. wikipedia.orgwikiwand.com This reaction specifically synthesizes tetrahydrocarbazoles through the acid-catalyzed cyclization of cyclohexanone arylhydrazones. wikipedia.orgwikiwand.com

Over the years, these classical methods have undergone significant evolution. Initially performed using strong Brønsted or Lewis acids and often requiring harsh reaction conditions, modern advancements have focused on improving efficiency, selectivity, and environmental friendliness. testbook.com These developments include the use of microwave-assisted synthesis to accelerate reaction times and the application of a wide range of catalysts, such as zeolites and ionic liquids, to improve yields and simplify purification processes. wjarr.comacgpubs.org More recent approaches have also explored metal-catalyzed C-N bond formation and other novel cyclization strategies to access the tetrahydrocarbazole framework. researchgate.netrsc.org

Below is a table summarizing key historical developments in the synthesis of tetrahydrocarbazoles:

| Method | Year of Discovery/Development | Description | Key Contributors |

| Fischer Indole Synthesis | 1883 | Acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole ring system, applicable to tetrahydrocarbazoles. testbook.comtcichemicals.comwikipedia.org | Emil Fischer wikipedia.org |

| Borsche–Drechsel Cyclization | 1888/1908 | Acid-catalyzed cyclization of cyclohexanone arylhydrazones to specifically form tetrahydrocarbazoles. wikipedia.orgwikiwand.com | Edmund Drechsel, Walther Borsche wikipedia.orgwikiwand.com |

| Microwave-Assisted Synthesis | Late 20th/Early 21st Century | Application of microwave irradiation to accelerate the classical synthesis methods, reducing reaction times significantly. wjarr.com | Various Researchers |

| Catalytic Innovations | Late 20th/Early 21st Century | Introduction of various catalysts like zeolites, ionic liquids, and metal complexes to improve reaction efficiency, yield, and selectivity. wjarr.comacgpubs.org | Various Researchers |

| Modern Synthetic Approaches | 21st Century | Development of novel methods including metal-catalyzed C-N bond formation and photocatalyzed reactions. nih.govresearchgate.netrsc.org | Various Researchers |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBRPEXJJPILQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295596 | |

| Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17177-17-2 | |

| Record name | 17177-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the tetrahydrocarbazole core have been refined over many decades. These routes are characterized by their reliability and foundational role in heterocyclic chemistry.

Fischer Indole (B1671886) Synthesis for Tetrahydrocarbazole Core Formation

The Fischer indole synthesis is a cornerstone for constructing the tricyclic core of tetrahydrocarbazoles. smolecule.com This venerable reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. For the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, the key starting materials are (4-methylphenyl)hydrazine and cyclohexanone (B45756).

The mechanism proceeds through several key steps:

Phenylhydrazone Formation: The initial step is the condensation of (4-methylphenyl)hydrazine with cyclohexanone to form the corresponding phenylhydrazone. youtube.com

Tautomerization: The resulting hydrazone tautomerizes to its enamine form. youtube.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions (e.g., glacial acetic acid, polyphosphoric acid), the enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a critical step that leads to the cleavage of the weak N-N single bond and the formation of a new C-C bond. youtube.comorganic-chemistry.org

Aromatization and Cyclization: Subsequent proton transfer re-aromatizes the benzene (B151609) ring. The resulting intermediate, containing an aromatic amine, then undergoes an intramolecular attack on the other imine-like nitrogen. youtube.com

Ammonia Elimination: The final step is the acid-catalyzed elimination of an ammonia molecule from the aminal-type intermediate, which results in the formation of the stable indole ring system, yielding the this compound product. youtube.com

The reaction conditions typically require elevated temperatures. organic-chemistry.org The choice of acid catalyst can significantly influence the reaction's efficiency.

| Reactants | Catalyst/Solvent | Key Transformation | Ref. |

| (4-methylphenyl)hydrazine, Cyclohexanone | Glacial Acetic Acid, Polyphosphoric Acid | Formation of Tetrahydrocarbazole Core | youtube.com |

Bischler Indole Synthesis for Tetrahydrocarbazole Ring Systems

The Bischler–Möhlau indole synthesis provides an alternative, though often less utilized, route to indole ring systems. wikipedia.org This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline in harsh reaction conditions. wikipedia.org While more commonly applied to the synthesis of 2-arylindoles, its principles can be adapted for carbazole (B46965) systems. researchgate.net

The general mechanism involves the initial formation of an α-arylamino ketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the indole ring. nih.gov However, the Bischler synthesis is known for sometimes having inconsistent yields and requiring high temperatures. wikipedia.orgresearchgate.net Milder methods have been developed, including the use of catalysts like lithium bromide or the application of microwave irradiation to improve outcomes. wikipedia.org The synthesis of tetrahydrocarbazoles via this method would involve starting with an appropriately substituted α-halocyclohexanone and an aniline. acs.org

| General Reactants | Conditions | Product Type | Ref. |

| α-Halo Ketone, Aniline | High Temperature, Acid Catalyst | 2-Aryl-Indole/Carbazole | wikipedia.orgresearchgate.net |

Preparation of 1-Oxo Carbazoles via Hydrazone Formation

A common strategy for producing functionalized tetrahydrocarbazoles involves the synthesis of a 1-oxo-tetrahydrocarbazole intermediate. These intermediates are valuable precursors for further chemical modifications. The synthesis of these 1-oxo compounds is frequently achieved via the cyclization of a corresponding hydrazone. nih.govnih.gov

For instance, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one can be prepared by refluxing 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid. nih.gov This process mirrors the Fischer indole synthesis but starts with a diketone derivative or its equivalent, leading to the ketone functionality at the C-1 position of the carbazole ring. The reaction proceeds for several hours, and upon completion, the product is isolated by pouring the reaction mixture into cold water, causing the solid 1-oxo carbazole to precipitate. nih.gov The 6-methyl equivalent would be synthesized analogously, starting from 2-(2-(p-tolyl)hydrazono)cyclohexan-1-one. This 1-oxo intermediate can then be used to synthesize other derivatives, such as the corresponding 1-thione by reacting it with Lawesson's reagent. nih.gov

| Precursor | Reagents | Product | Ref. |

| 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | Acetic Acid, Hydrochloric Acid | 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | nih.gov |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Lawesson's Reagent, Pyridine (B92270) | This compound-1-thione | nih.gov |

Modern and Catalytic Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for the synthesis of this compound. These approaches often utilize novel catalysts and energy sources to improve reaction rates and yields.

Application of Ionic Liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as Catalysts and Solvents

Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents and have also been shown to be effective catalysts. researchgate.netsemanticscholar.org In the context of the Fischer indole synthesis for tetrahydrocarbazoles, ionic liquids offer several advantages, including operational simplicity, high yields, and the potential for catalyst reuse. semanticscholar.org

The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been successfully used as a catalyst for the reaction between substituted phenylhydrazines and cyclohexanones to afford various 2,3,4,9-tetrahydro-1H-carbazoles. semanticscholar.orgwjarr.com Similarly, N,N-Dimethylpyridin-4-amine (DMAP)-based ionic liquids have proven to be highly efficient catalysts for this transformation. researchgate.netresearchgate.net Research has shown that using a minimal catalytic loading (e.g., 0.2 equivalents) of a DMAP-based ionic liquid can produce the tetrahydrocarbazole core in high yields under mild reflux conditions. The use of these ILs facilitates an environmentally friendly process, with easy separation of the product and potential for recycling the catalytic system.

| Ionic Liquid Catalyst | Reactants | Advantage | Ref. |

| 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) | Phenylhydrazine derivatives, Cyclohexanone derivatives | Dual catalyst-solvent properties, Reusability | semanticscholar.orgwjarr.com |

| N,N-Dimethylpyridin-4-amine (DMAP)-based ILs | Phenylhydrazine, Cyclohexanone | High yields, Low catalyst loading (0.2 equiv.) | researchgate.netresearchgate.net |

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of tetrahydrocarbazoles, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times and improved product yields. wjarr.comnih.gov

In the synthesis of various tetrahydrocarbazole derivatives, the use of microwave irradiation has been shown to be superior to conventional heating. For example, in the synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives starting from a tetrahydrocarbazole core, the microwave irradiation method provided yields of 72–96%, which was higher than the 64–94% yields obtained via the conventional method, all while shortening the reaction time. nih.govrsc.org Similarly, the synthesis of tetrahydrocarbazole-linked 1,2-diazoles was achieved in just 4 minutes under microwave conditions, a significant improvement over conventional heating. researchgate.net The Fischer indole synthesis itself can be accelerated by microwave energy, leading to the efficient production of the tetrahydrocarbazole scaffold. wjarr.com

| Synthesis | Method | Yield | Reaction Time | Ref. |

| Tetrahydrocarbazole Derivatives | Conventional | 64-94% | Longer | nih.gov |

| Tetrahydrocarbazole Derivatives | Microwave | 72-96% | Shorter | nih.gov |

| Tetrahydrocarbazole-linked 1,2-diazoles | Microwave | Moderate to Excellent | 4 minutes | researchgate.net |

L-Proline Mediated Gewald Reactions for Highly Substituted Derivatives

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org While the direct application of L-proline as a catalyst for the Gewald reaction to synthesize derivatives of this compound is not extensively documented in dedicated studies, L-proline has been effectively used as a catalyst in Gewald reactions for the synthesis of other substituted 2-aminothiophenes. organic-chemistry.org This suggests its potential applicability in creating highly substituted carbazole derivatives.

The reaction mechanism typically begins with a Knoevenagel condensation between the ketone and the α-cyanoester, catalyzed by a base. wikipedia.org L-proline, an amino acid, can act as an efficient catalyst for this type of condensation. Following the initial condensation, elemental sulfur is added to form a sulfur adduct, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The use of L-proline as a catalyst is advantageous due to its non-toxic, inexpensive, and environmentally friendly nature. nih.gov Research has demonstrated L-proline's effectiveness in catalyzing the one-pot, three-component Gewald reaction to produce substituted 2-aminothiophenes in good yields. organic-chemistry.org This methodology could foreseeably be adapted to use 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as the ketone component, leading to the formation of novel and highly substituted thieno-fused carbazole derivatives.

Directed Functionalization and Derivatization Strategies

The this compound scaffold is a versatile platform for a variety of functionalization and derivatization reactions, allowing for the synthesis of a wide range of molecules with diverse properties.

Condensation Reactions for Specific Derivatives (e.g., N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine)

Condensation reactions are a key strategy for modifying the tetrahydrocarbazole core, particularly at the C1 position when a carbonyl group is present. The ketone at this position in 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can react with various primary amines to form Schiff base (imine) derivatives.

For instance, the synthesis of N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine would involve the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with benzylamine. This reaction is typically carried out in a suitable solvent with acid catalysis to facilitate the dehydration process, leading to the formation of the C=N double bond characteristic of an imine.

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Benzylamine | Imine (Schiff Base) | Acid catalyst, removal of water |

| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Thiourea (B124793), Thiosemicarbazide, Guanidine | Imino derivatives | Ethanol, Sodium Hydroxide |

Thionation Reactions using Reagents (e.g., Lawesson's reagent to form this compound-1-thione)

Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a valuable transformation in organic synthesis. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and efficient reagent for this purpose. mdpi.com

The synthesis of this compound-1-thione has been successfully achieved by treating 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with Lawesson's reagent. nih.gov The reaction involves refluxing a mixture of the carbazolone and Lawesson's reagent in a solvent such as pyridine. nih.gov The mechanism is thought to involve a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thioketone and a stable phosphorus-oxygen byproduct. mdpi.com This method provides good yields of the desired thio-derivative.

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Lawesson's reagent | Pyridine | Reflux, 6 hours | 72% | nih.gov |

Nitration Reactions at Specific Positions (e.g., 6-nitro-2,3,4,9-tetrahydro-1H-carbazole)

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. For the 2,3,4,9-tetrahydro-1H-carbazole scaffold, nitration typically occurs at the 6-position of the carbazole ring system. niscair.res.in This is a strategic modification that significantly alters the molecule's electronic properties.

The reaction is generally carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The presence of the methyl group at the 6-position in the parent compound would influence the regioselectivity of further nitration. However, to synthesize 6-nitro derivatives, the nitration is performed on the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole. The electron-donating nature of the indole nitrogen directs the electrophilic attack to the C6 position (para to the nitrogen).

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,3,4,9-tetrahydro-1H-carbazole | Sodium nitrate, Sulfuric acid | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | niscair.res.in |

The resulting nitro group can then serve as a handle for further transformations, such as reduction to an amino group, which is a key building block for a variety of other derivatives.

Introduction of Carboxylate and Carboxamide Moieties

Carboxylate and carboxamide groups can be introduced onto the tetrahydrocarbazole skeleton to modulate the compound's properties. These functional groups can be installed on the aromatic ring through various synthetic routes.

For example, the synthesis of methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves cyclization and esterification steps to build the functionalized carbazole core. smolecule.com Similarly, carboxamide moieties can be synthesized. One reported method involves the hydrolysis of a cyano group on the carbazole ring using concentrated sulfuric acid to yield the corresponding carboxamide. For instance, 2,3,4,9-Tetrahydro-9-methyl-4-oxo-1H-carbazole-6-carboxamide has been synthesized from its cyano-nitrile precursor. prepchem.com These functional groups are of interest for their potential applications in pharmaceuticals and materials science. smolecule.com

Synthesis of N-Substituted Tetrahydrocarbazole Derivatives (e.g., 9-substituted-tetrahydro-1H-carbazole-1-one)

The nitrogen atom at the 9-position of the tetrahydrocarbazole ring is a common site for substitution. N-alkylation can be readily achieved by treating the parent tetrahydrocarbazole with an alkyl halide in the presence of a base.

A variety of substituents can be introduced at this position. For example, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole has been synthesized, demonstrating that the indole nitrogen can be alkylated even with other functional groups present on the ring. niscair.res.in More complex side chains can also be added. For instance, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one was prepared as part of a study on anti-prion compounds. nih.gov This highlights the importance of the N-substituent in modulating the biological activity of these molecules. The synthesis of such derivatives often involves the reaction of the carbazole with epoxides or other electrophilic reagents. nih.gov

| Compound Name | N9-Substituent | Synthetic Precursors | Reference |

|---|---|---|---|

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Methyl | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole, Methylating agent | niscair.res.in |

| 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one | 2-hydroxy-3-(1-piperidinyl)propyl | 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, (haloalkyl)oxiranes, amines | nih.gov |

Acylation Reactions (e.g., 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole)

Acylation reactions are a class of organic reactions that introduce an acyl group (R-C=O) into a molecule. In the context of tetrahydrocarbazoles, this is typically achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction involves treating the carbazole derivative with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst. organic-chemistry.org The reaction proceeds by generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the carbazole system.

For tetrahydrocarbazoles, the acylation can occur at different positions. The product ketone forms a stable complex with the Lewis acid catalyst, meaning that a stoichiometric amount of the catalyst is often required. wikipedia.orgorganic-chemistry.org The resulting acyl-substituted tetrahydrocarbazoles are important intermediates in the synthesis of more complex heterocyclic compounds and biologically active molecules. mdpi.comresearchgate.net

A prominent example of this reaction is the acetylation of 1,2,3,4-tetrahydro-9H-carbazole to produce 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole. This compound serves as a versatile starting material for synthesizing various derivatives with potential therapeutic applications, including anticancer agents. mdpi.comresearchgate.net

Detailed Research Findings

The synthesis of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole is a well-established procedure. One common method involves the reaction of 1,2,3,4-tetrahydro-9H-carbazole with acetyl chloride. mdpi.comresearchgate.net In a typical procedure, acetyl chloride is added to a solution of 1,2,3,4-tetrahydro-9H-carbazole dissolved in glacial acetic acid, and the mixture is refluxed. mdpi.comresearchgate.net This reaction provides 1-acetyl tetrahydrocarbazole, which can then be used in subsequent condensation reactions to create a variety of imino derivatives and other complex heterocyclic systems. mdpi.comresearchgate.net

The Friedel-Crafts acylation is a versatile method, and different acylating agents and catalysts can be employed. For instance, the reaction can be carried out using carboxylic acids in the presence of cyanuric chloride and aluminum trichloride (AlCl₃). organic-chemistry.org Research has also explored more environmentally friendly approaches, such as using zinc oxide as a catalyst or conducting the reaction under solvent-free conditions with microwave irradiation. organic-chemistry.org

The table below summarizes a representative synthetic protocol for the acetylation of 1,2,3,4-tetrahydro-9H-carbazole.

Table 1. Synthesis of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole

| Reactant | Molar Amount | Solvent | Reaction Condition | Product |

|---|---|---|---|---|

| 1,2,3,4-tetrahydro-9H-carbazole | 0.1 mol | Glacial Acetic Acid (10 mL) | Reflux for 30 minutes | 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole |

This table illustrates a common laboratory-scale synthesis. The solution is typically evaporated after reflux, and the resulting residue is crystallized to yield the final product. mdpi.comresearchgate.net

The resulting 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole is a key intermediate. For example, it can be condensed with compounds like thiourea, thiosemicarbazide, or glycine in the presence of sodium hydroxide and ethanol to produce various imino derivatives. mdpi.comresearchgate.net These derivatives can undergo further cyclization to form more complex heterocyclic structures, such as thiazolidine (B150603) derivatives. mdpi.comresearchgate.net

Table 2. List of Compounds

| Compound Name |

|---|

| This compound |

| 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole |

| Acetyl chloride |

| Aluminum trichloride |

| 1,2,3,4-tetrahydro-9H-carbazole |

| Thiourea |

| Thiosemicarbazide |

Chemical Reactivity and Transformation Pathways of 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Oxidation Reactions to Aromatic Carbazole (B46965) Derivatives

The conversion of the tetrahydrocarbazole core into a fully aromatic carbazole system is a common and important transformation. This process, known as dehydrogenation or aromatization, involves the removal of hydrogen atoms from the saturated portion of the molecule to create additional double bonds, resulting in the stable, conjugated carbazole ring system.

Catalytic dehydrogenation is the most widely employed method for this transformation. acs.org The reaction is effectively the reverse of catalytic hydrogenation and typically utilizes transition metal catalysts from Group VIII, with palladium on a carbon support (Pd/C) being the most common choice. acs.org The process is thermodynamically driven by the formation of the highly stable aromatic π-system. To facilitate the reaction, which is often endergonic, conditions are chosen to displace the equilibrium. This is typically achieved by using high-boiling point solvents such as xylene, mesitylene, or p-cymene, and refluxing the mixture to allow the liberated hydrogen gas to escape, thereby driving the reaction to completion. acs.orgsciencemadness.org Studies on the dehydrogenation mechanism over palladium catalysts indicate that the reaction is sensitive to the catalyst structure and can be inhibited by the product, carbazole, which adsorbs strongly to the catalyst surface. researchgate.net

| Reagent/Catalyst | Solvent | Temperature | Outcome |

| Palladium on charcoal (Pd/C) | p-Cymene | Reflux (~177°C) | Aromatization to 6-Methylcarbazole |

| Palladium on charcoal (Pd/C) | Xylene | Reflux (~140°C) | Aromatization to 6-Methylcarbazole |

| Chloranil (B122849) | Xylene | Heating | Aromatization to carbazole derivatives okstate.edu |

Reduction Reactions to More Saturated Carbazole Derivatives

Conversely, the 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold can be subjected to reduction reactions to yield more saturated derivatives, such as hexahydro- and dodecahydrocarbazoles. These reactions typically involve catalytic hydrogenation, where the molecule reacts with hydrogen gas in the presence of a metal catalyst.

Catalysts such as ruthenium on alumina (B75360) have been shown to be effective for the complete hydrogenation of related N-alkylcarbazoles to their corresponding dodecahydro- forms under elevated temperature and pressure (e.g., 190°C, 60-70 bar H₂). mdpi.comfrontiersin.org The choice of catalyst is crucial for achieving high selectivity and avoiding side reactions. mdpi.com Other methods mentioned for related systems include electrolytic reduction, which can yield cis-hexahydro derivatives. okstate.edu These fully or partially saturated carbazole cores are of interest in fields like hydrogen storage, where the reversible hydrogenation and dehydrogenation of N-heterocycles is a key technology. mdpi.com

| Reaction Type | Reagents/Catalyst | Product Type |

| Catalytic Hydrogenation | H₂, Ruthenium on Alumina | Dodecahydrocarbazole derivative mdpi.com |

| Catalytic Hydrogenation | H₂, Nickel-Molybdenum alloy | Dodecahydrocarbazole derivative frontiersin.org |

| Electrolytic Reduction | - | Hexahydrocarbazole derivative okstate.edu |

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the this compound ring system allows for both electrophilic substitution on the electron-rich aromatic ring and nucleophilic reactions involving the pyrrole (B145914) nitrogen or the saturated carbocyclic ring.

Electrophilic Substitution: The benzene (B151609) moiety of the tetrahydrocarbazole ring is activated towards electrophilic aromatic substitution. Reactions such as nitration and formylation can be performed on the carbazole nucleus. niscair.res.in A notable example is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto electron-rich aromatic rings. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.commdpi.com Studies on N-benzyltetrahydrocarbazoles have shown that formylation can occur at various positions, including the C1 position of the alicyclic ring or on the aromatic portion, depending on the reaction conditions and the specific structure of the substrate. researchgate.net

Nucleophilic Substitution: The tetrahydrocarbazole scaffold can also undergo reactions with nucleophiles. The nitrogen atom of the pyrrole ring can act as a nucleophile in certain reactions. wjarr.com More advanced transformations can facilitate nucleophilic substitution on the carbocyclic ring. One such method involves a two-step C-H amination process where the tetrahydrocarbazole is first oxidized with singlet oxygen to form an intermediate hydroperoxide. nih.gov This hydroperoxide, upon acid catalysis, acts as a leaving group, generating a stabilized carbocation that is then attacked by a nucleophile, such as an aniline, to form a new C-N bond. nih.gov This provides a pathway to functionalize the ring system under mild conditions without the need for redox-active catalysts. nih.gov

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition for triazole-carbazole hybrids)

Cycloaddition reactions provide a powerful method for constructing complex molecular architectures. The 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a highly efficient reaction used to synthesize 1,2,3-triazole rings. This methodology has been applied to create hybrid molecules linking a carbazole moiety to a triazole ring, often incorporating another heterocyclic system like thiazolidine-2,4-dione.

In a representative synthesis, a carbazole derivative is first functionalized with a propargyl group (an alkyne). researchgate.net This alkyne-containing carbazole is then reacted with a variety of organic azides in the presence of a copper(I) catalyst. This reaction proceeds via a [3+2] cycloaddition mechanism to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring, covalently linking the carbazole scaffold to another molecular fragment. researchgate.net This approach allows for the modular synthesis of diverse libraries of complex hybrid molecules for various applications, including screening for biological activity. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product |

| Alkyne-functionalized carbazole | Organic azide | 1,3-Dipolar Cycloaddition | Copper(I) | 1,2,3-Triazole-linked carbazole hybrid researchgate.net |

Condensation and Cyclization Reactions with Diverse Reagents

The reactivity of this compound can be greatly expanded by first converting it to its 1-oxo derivative, 6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole. This ketone functionality serves as a versatile handle for a wide range of condensation and cyclization reactions, enabling the construction of novel fused heterocyclic systems. The 1-oxo derivatives are typically prepared via methods like the Fischer indole (B1671886) synthesis starting from the appropriate phenylhydrazine (B124118) and 2-aminocyclohexanone, or through the acid-catalyzed ring closure of 3-indolebutyric acid. wjarr.com

The ketone group at the C1 position of 6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole is reactive towards reagents that typically condense with carbonyls, such as hydroxylamine (B1172632). The reaction with hydroxylamine hydrochloride yields the corresponding 1-hydroxyimino (oxime) derivative. This oxime can then serve as a precursor for further cyclization reactions. For example, the reaction of a 1-hydroxyimino-tetrahydrocarbazole with vinyl acetate (B1210297) in the presence of an acid catalyst like p-toluenesulfonic acid has been shown to result in a Beckmann rearrangement and subsequent cyclization, forming a fused 2-acetoxy-hexahydropyrrolo[3,4-a]carbazole system. niscpr.res.in While specific reactions of the 1-oxo-tetrahydrocarbazole with urea (B33335) and thiourea (B124793) are not detailed in the surveyed literature, these reagents are well-known to condense with ketones to form various heterocyclic structures, suggesting a potential pathway for synthesizing fused pyrimidine- or thiopyrimidine-carbazole systems. iaea.orgnih.govmdpi.com

The 1-oxo-tetrahydrocarbazole is a key synthon for building fused heterocyclic rings onto the carbazole framework. niscpr.res.in A critical step towards creating sulfur-containing fused rings is the conversion of the carbonyl group into a thiocarbonyl (thione). This is effectively achieved by reacting 6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole with Lawesson's reagent in a solvent like pyridine (B92270). nih.gov The resulting this compound-1-thione is a versatile intermediate. nih.govnih.gov This thione, possessing a reactive thiocarbonyl group adjacent to a methylene (B1212753) group, is primed for cyclocondensation reactions with appropriate bifunctional reagents to form fused five- or six-membered sulfur-containing heterocycles, such as thiazolidine (B150603) or thiadiazine rings.

| Starting Material | Reagent(s) | Product |

| 6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole | Lawesson's Reagent | This compound-1-thione nih.gov |

| 7-Methyl-1-hydroxyimino-1,2,3,4-tetrahydrocarbazole | Vinyl Acetate, p-TsOH | 3-Acetoxy-1,2,3,3a,4,5-hexahydro-8-methylpyrrolo[2,3-a]carbazole niscpr.res.in |

Regioselective Cyclocondensation Reactions with Acetylenic Esters

The indole nucleus within the this compound scaffold can participate in cyclocondensation reactions with electron-deficient alkynes, such as acetylenic esters. These reactions, often proceeding through a [4+2] cycloaddition (Diels-Alder type) mechanism where the indole acts as the diene component, lead to the formation of new fused ring systems. The regioselectivity of these reactions is a key aspect, dictating the final arrangement of atoms in the product.

One of the notable reactions in this category is the cyclocondensation with dimethyl acetylenedicarboxylate (B1228247) (DMAD). While the direct reaction with this compound is not extensively detailed in readily available literature, the reactivity of related vinylindole systems provides a strong precedent for this transformation. umn.edu In these reactions, the vinylindole moiety, which is structurally analogous to the enamine-like functionality within the tetrahydrocarbazole, engages with the dienophile (DMAD). This process typically results in the formation of annulated tetrahydrocarbazoles. umn.edu

The reaction is believed to proceed via a concerted or stepwise mechanism, culminating in the formation of a new six-membered ring. The regioselectivity is governed by the electronic and steric properties of both the tetrahydrocarbazole and the acetylenic ester. The general transformation can be depicted as the addition of the acetylenic ester across the indole 2,3-double bond and an adjacent exocyclic double bond or a tautomeric equivalent. This leads to the construction of complex polycyclic systems, such as pyrano[3,2-a]carbazole derivatives, which are found in a number of natural alkaloids. rsc.orgnih.govbohrium.comresearchgate.netias.ac.in

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| 2-Vinylindole derivative | Dimethyl acetylenedicarboxylate (DMAD) | Annulated tetrahydrocarbazole | Thermal or Lewis acid catalysis | umn.edu |

| 2-Hydroxy-6-methylcarbazole | Terpenoid building blocks | Pyrano[3,2-a]carbazole alkaloids | Lewis acid promotion | nih.gov |

| Diphenylamine derivative | - | Pyrano[3,2-a]carbazole | Intramolecular palladium(II)-catalyzed oxidative cyclization | bohrium.com |

This table presents representative examples of cyclocondensation reactions leading to carbazole derivatives, illustrating the types of reactants and conditions that can be employed.

Rearrangement Reactions and Functional Group Interconversions

The this compound core is amenable to a variety of rearrangement reactions and functional group interconversions, which are crucial for the synthesis of diverse carbazole derivatives with potential biological activities.

Rearrangement Reactions:

The most fundamental rearrangement associated with this class of compounds is inherent to its primary synthesis via the Fischer indole synthesis . This acid-catalyzed reaction involves the rearrangement of a phenylhydrazone derived from a cyclohexanone (B45756) derivative. wjarr.comwjarr.comresearchgate.net Specifically, the synthesis of this compound would typically start from 4-methylphenylhydrazine (B1211910) and cyclohexanone. The key step of this synthesis is a wjarr.comwjarr.com-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone. wjarr.com

Beyond its synthesis, the tetrahydrocarbazole skeleton can undergo further rearrangements. Photochemical reactions , for instance, can induce transformations. Irradiation of tetrahydrocarbazole derivatives can lead to the formation of intermediate peroxides, which can then undergo acid-catalyzed rearrangement or substitution reactions. nih.gov

Acid-catalyzed rearrangements of tetrahydrocarbazole derivatives are also known. For example, the treatment of 4-(indol-2-yl)-4-oxobutanal derivatives with p-toluenesulfonic acid can lead to functionalized tetrahydrocarbazolones through a cascade reaction that involves an intramolecular Friedel-Crafts type reaction followed by reaction with a nucleophile. nih.gov

Functional Group Interconversions:

A wide array of functional groups can be introduced and manipulated on the this compound framework.

Aromatization: The tetrahydrocarbazole ring can be dehydrogenated to form the fully aromatic 6-methyl-9H-carbazole. This is a common transformation and can be achieved using various oxidizing agents, such as heating with chloranil in xylene. okstate.edu

N-Alkylation: The nitrogen atom of the indole moiety can be readily alkylated. For instance, reaction with propargyl bromide in the presence of a base like sodium hydride leads to the corresponding N-propargylated derivative. rsc.org Microwave-assisted N-alkylation with various alkyl halides in the presence of potassium carbonate has also been reported as an efficient method. researchgate.net

Substitution on the Aromatic Ring: The benzene ring of the tetrahydrocarbazole can undergo electrophilic substitution reactions. For example, nitration can introduce a nitro group, which can subsequently be reduced to an amino group. This amino group can then be further functionalized. niscair.res.in

Modification of the Cyclohexene (B86901) Ring: Functional groups on the partially saturated ring can also be interconverted. For example, a carbonyl group at the 1-position of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be converted to a thione by treatment with Lawesson's reagent. nih.govnih.gov

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

| 4-Methylphenylhydrazine and Cyclohexanone | Acid (e.g., H₂SO₄, PPA) | This compound | Fischer Indole Synthesis (Rearrangement) | wjarr.comwjarr.comresearchgate.net |

| This compound | Chloranil, heat | 6-Methyl-9H-carbazole | Aromatization | okstate.edu |

| 2,3,4,9-Tetrahydro-1H-carbazole | Propargyl bromide, NaH, DMF | 9-(Prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole | N-Alkylation | rsc.org |

| 2,3,4,9-Tetrahydro-1H-carbazole | Nitrating agent | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | Nitration | niscair.res.in |

| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | Reducing agent (e.g., SnCl₂/HCl) | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Reduction | niscair.res.in |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Lawesson's reagent | This compound-1-thione | Thionation | nih.govnih.gov |

This table summarizes key rearrangement and functional group interconversion reactions of this compound and its close derivatives.

Structural Characterization and Spectroscopic Analysis of 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing radiation at specific frequencies corresponding to these vibrations, molecules provide a unique "fingerprint" that reveals the presence of various functional groups and structural features.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is characterized by several key absorption bands that confirm its structure, which includes a secondary amine, an aromatic ring, and a saturated carbocyclic ring.

The key functional groups and their expected IR absorption ranges are:

N-H Stretch: The secondary amine (N-H) group in the pyrrole (B145914) ring typically exhibits a single, sharp absorption band in the region of 3500-3300 cm⁻¹. The gas-phase IR spectrum for the parent compound, 1,2,3,4-tetrahydrocarbazole, shows a distinct peak around 3480 cm⁻¹. nist.gov

C-H Stretch: The spectrum shows two types of C-H stretching vibrations. Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.czlibretexts.org Aliphatic C-H stretches from the methyl group and the four methylene (B1212753) (-CH₂-) groups of the cyclohexene (B86901) ring absorb just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). vscht.czlibretexts.org Spectra of related derivatives show strong absorptions in the 2931-2927 cm⁻¹ range, confirming the aliphatic C-H bonds. rsc.org

C=C Aromatic Stretch: The carbon-carbon double bonds within the aromatic benzene (B151609) ring give rise to characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz These bands are indicative of the aromatic nature of part of the molecule.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the secondary aromatic amine is typically found in the 1350-1250 cm⁻¹ region.

C-H Bend: Bending vibrations for the aliphatic -CH₂- groups (scissoring) are observed around 1470-1450 cm⁻¹. libretexts.org Out-of-plane bending for the aromatic C-H bonds also provides information about the substitution pattern on the benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3500 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H (CH₂) | Bend (Scissoring) | 1470 - 1450 | Medium |

| Aromatic C-N | Stretch | 1350 - 1250 | Medium |

While specific studies detailing the surface film analysis of this compound are not prevalent, Fourier-Transform Infrared (FTIR) spectroscopy is a well-established technique for such applications. Using methods like Attenuated Total Reflectance (ATR)-FTIR, scientists can analyze thin films of organic materials on various substrates.

In a hypothetical surface analysis, FTIR could be used to:

Confirm Adsorption: By comparing the spectrum of a substrate before and after exposure to the compound, the presence of an adsorbed layer can be confirmed by the appearance of characteristic peaks (N-H, C-H, C=C stretches).

Determine Molecular Orientation: For an ordered thin film, the orientation of the carbazole (B46965) molecules relative to the surface can be inferred. The intensity of specific vibrational modes is dependent on the angle between the bond's transition dipole moment and the electric field of the IR beam. For instance, a strong N-H stretching signal might suggest the N-H bonds are oriented perpendicular to the surface.

Study Intermolecular Interactions: Changes in peak positions, such as a shift in the N-H stretching frequency, can indicate hydrogen bonding between molecules within the film or between the molecules and the substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides a precise map of the different proton environments in the molecule. The expected signals are as follows:

N-H Proton: The proton attached to the nitrogen atom typically appears as a broad singlet in the downfield region, often between δ 8.0 and 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. chemicalbook.com

Aromatic Protons: The benzene ring contains three aromatic protons. Their chemical shifts will be in the δ 7.0-7.5 ppm range. The proton at C5 will likely appear as a singlet or a narrowly split doublet. The protons at C7 and C8 will appear as doublets, showing coupling to each other.

Aliphatic Protons: The four methylene (-CH₂-) groups in the saturated ring are not chemically equivalent and will appear as complex multiplets in the upfield region. The protons at C4 and C1, being adjacent to the aromatic system, are expected to be deshielded and resonate further downfield (approx. δ 2.7-2.8 ppm) compared to the protons at C2 and C3 (approx. δ 1.8-1.9 ppm). rsc.org

Methyl Protons: The three protons of the methyl group at C6 are equivalent and will appear as a sharp singlet, typically around δ 2.4 ppm. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| N9-H | ~8.0 - 11.0 | Broad Singlet (br s) | N/A |

| Ar-H (C5, C7, C8) | ~7.0 - 7.5 | Singlet (s), Doublet (d) | ~7-9 Hz (ortho-coupling) |

| C4-H₂ | ~2.7 - 2.8 | Multiplet (m) | - |

| C1-H₂ | ~2.6 - 2.7 | Multiplet (m) | - |

| C6-CH₃ | ~2.4 | Singlet (s) | N/A |

| C2-H₂, C3-H₂ | ~1.8 - 1.9 | Multiplet (m) | - |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, 13 distinct signals are expected, corresponding to each unique carbon atom.

Aromatic Carbons: The eight carbons of the carbazole core (excluding the saturated ring) will resonate in the downfield region, typically between δ 110 and 140 ppm. The quaternary carbons (C4a, C5a, C9a, C6) will have different intensities compared to the protonated carbons.

Aliphatic Carbons: The four methylene carbons of the saturated ring (C1, C2, C3, C4) will appear in the upfield region, generally between δ 20 and 30 ppm. rsc.org

Methyl Carbon: The carbon of the methyl group will produce a signal in the high-field region, around δ 21 ppm. rsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary Carbons (C4a, C5a, C9a, C6) | 125 - 140 |

| Aromatic CH Carbons (C5, C7, C8) | 110 - 125 |

| Aliphatic CH₂ Carbons (C1, C2, C3, C4) | 20 - 30 |

| Methyl CH₃ Carbon (C6-CH₃) | ~21 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation patterns.

For this compound (C₁₃H₁₅N), the exact molecular weight is 185.1204 Da. In a typical electron ionization (EI) mass spectrum, the following would be expected:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 185, corresponding to the intact molecule with one electron removed. The high stability of the aromatic system suggests this will likely be the base peak (the most intense peak in the spectrum), as is seen for the parent compound 2,3,4,9-tetrahydro-1H-carbazole. nist.gov

Fragmentation Pattern: While the molecular ion is stable, some fragmentation can occur. A common fragmentation pathway for similar structures involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the saturated ring via a retro-Diels-Alder reaction. This would lead to a fragment ion at m/z = 157.

Other Adducts: In softer ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺, which would have an m/z value of 186. Other adducts, such as with sodium ([M+Na]⁺ at m/z 208) or potassium ([M+K]⁺ at m/z 224), may also be observed. uni.lu

| Ion | Formula | Expected Mass-to-Charge Ratio (m/z) | Technique |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₅N⁺ | 185 | Electron Ionization (EI) |

| [M-C₂H₄]⁺ | C₁₁H₁₁N⁺ | 157 | EI (Fragment) |

| [M+H]⁺ | C₁₃H₁₆N⁺ | 186 | Electrospray Ionization (ESI) |

| [M+Na]⁺ | C₁₃H₁₅NNa⁺ | 208 | ESI |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule by providing highly accurate mass measurements. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For tetrahydrocarbazole derivatives, techniques such as Quadrupole Time-of-Flight (QTOF) mass spectrometry coupled with an appropriate ionization source are frequently employed. mdpi.com This method allows for the determination of the exact mass of the molecular ion, which can then be compared against the calculated mass for a proposed chemical formula. For instance, the analysis of a parent tetrahydrocarbazole, C13H15NO, would be expected to yield a highly accurate mass measurement that confirms this specific combination of carbon, hydrogen, nitrogen, and oxygen atoms, thereby validating the molecular formula. iucr.org

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds, including many carbazole derivatives. nih.gov In ESI-MS, the sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary to create an aerosol of charged droplets. ekb.eg As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+. nih.gov

This gentle ionization process minimizes fragmentation, resulting in a mass spectrum where the most prominent peak often corresponds to the intact molecular ion. nih.gov This feature is crucial for the straightforward determination of the molecular weight. ESI can be coupled with tandem mass spectrometry (MS/MS), where the protonated molecular ions are isolated and fragmented to provide detailed structural information. nih.gov The fragmentation patterns of fused nitrogen-containing ring systems, such as those in tetrahydrocarbazoles, can reveal characteristic losses of small molecules or cross-ring cleavages that help to piece together the molecular structure. nih.gov

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry, developed in the 1980s. wikipedia.orgrsc.org It is particularly effective for non-volatile and thermally unstable compounds. umd.edu In FAB-MS, the analyte is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or thioglycerol. wikipedia.orgnih.gov This mixture is then bombarded under vacuum by a high-energy beam of inert atoms, typically argon or xenon. wikipedia.orgumd.edu

The impact of the atom beam sputters both matrix and analyte molecules from the surface, leading to the formation of ions in the gas phase. nih.gov Similar to ESI, FAB is a soft ionization method that produces primarily intact protonated molecules [M+H]+ or deprotonated molecules [M-H]−, with relatively little fragmentation. wikipedia.orgnih.gov This makes it a reliable method for determining the molecular weight of carbazole derivatives. youtube.com The resulting spectra often show a low-intensity "chemical noise" background due to the ionization of the matrix itself. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is recorded and analyzed to build a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.

For derivatives of this compound, this method has been successfully applied to elucidate their crystal structures. For example, the structure of this compound-1-thione was determined using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer with Cu Kα radiation. nih.gov Similarly, the crystal structure of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been reported, providing precise atomic coordinates and structural parameters. researchgate.net

Below is a table summarizing the crystallographic data for related tetrahydrocarbazole derivatives.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| This compound-1-thione | C13H13NS | Triclinic | P-1 | a = 7.0846(4) Å, b = 9.5287(7) Å, c = 9.6384(6) Å, α = 115.009(7)°, β = 104.901(6)°, γ = 98.074(6)° | nih.gov |

| 2,3,4,9-Tetrahydro-1H-carbazole | C12H13N | Orthorhombic | P212121 | a = 6.1067(4) Å, b = 7.9488(5) Å, c = 19.4512(12) Å | nih.gov |

| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | C13H13NO | Orthorhombic | Pna21 | a = 15.659(3) Å, b = 6.4251(12) Å, c = 10.038(2) Å | researchgate.net |

Analysis of Carbazole Core Planarity and Ring Puckering Parameters (e.g., Cremer-Pople coordinates)

The tetrahydrocarbazole skeleton consists of a fused aromatic indole (B1671886) core and a non-aromatic, six-membered ring. X-ray diffraction studies reveal that the fused benzene and pyrrole rings of the carbazole core are nearly coplanar. For instance, in this compound-1-thione, the dihedral angle between the benzene and fused pyrrole ring is a mere 0.71 (8)°. nih.govnih.gov In the parent 2,3,4,9-tetrahydro-1H-carbazole, this angle is similarly small at 0.6 (1)°. nih.gov However, in some derivatives like 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, a slightly larger deviation from planarity is observed, with a dihedral angle of 2.5 (1)°. researchgate.netscispace.com

The conformation of the non-aromatic cyclohexene ring is described by puckering parameters. This ring is not planar and adopts specific conformations to minimize steric strain. Common conformations observed in tetrahydrocarbazole derivatives include the "envelope" and "half-chair" forms. nih.govresearchgate.netnih.gov In the envelope conformation, one atom is out of the plane formed by the other five, while in the half-chair, two atoms are displaced on opposite sides of the plane. nih.gov For example, the cyclohexene ring in this compound-1-thione adopts an envelope form. nih.govnih.gov

The precise nature of this puckering can be quantitatively described using Cremer-Pople coordinates. nih.govu-tokyo.ac.jp These parameters provide a complete and unambiguous description of the ring's conformation using a set of amplitudes (q) and phase angles (φ), which define the extent and type of puckering. nih.govsmu.edu

Investigation of Torsional Angles and Intermolecular Interactions (e.g., N-H···S hydrogen bonds)

In the crystal structure of this compound-1-thione, a significant intermolecular N—H⋯S hydrogen bond is observed. nih.govnih.gov This interaction links molecules into centrosymmetric pairs, forming a distinct ring motif in the crystal lattice. nih.gov For the parent 2,3,4,9-tetrahydro-1H-carbazole, the crystal structure is stabilized by different types of interactions, namely intermolecular N—H⋯π and C—H⋯π forces, where the hydrogen atoms interact with the electron clouds of the aromatic rings. nih.gov In contrast, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one features an intramolecular C—H⋯O hydrogen bond. scispace.com

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| This compound-1-thione | N—H⋯S Hydrogen Bond | Intermolecular interaction forming centrosymmetric aggregates. | nih.govnih.gov |

| 2,3,4,9-Tetrahydro-1H-carbazole | N—H⋯π and C—H⋯π Interactions | Intermolecular forces stabilizing the crystal structure. | nih.gov |

| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | C—H⋯O Hydrogen Bond | Intramolecular interaction. | scispace.com |

Disorder Analysis and Refinement Strategies in Crystal Structures

In the crystallographic analysis of this compound and its derivatives, disorder is a phenomenon that can be encountered, particularly within the non-aromatic, flexible cyclohexene ring. This disorder arises from the presence of multiple, closely related conformational states of the molecule within the crystal lattice, which are averaged during the X-ray diffraction experiment. Accurate structural determination requires careful analysis and modeling of this disorder.

A notable example is observed in the crystal structure of this compound-1-thione. nih.gov In this derivative, the three methylene carbon atoms (C2, C3, and C4) of the cyclohexene ring were found to be disordered over two distinct positions. nih.gov This indicates that the ring adopts at least two different conformations in the solid state.

The refinement of such disordered structures necessitates specialized strategies. The primary approach involves a two-site model where the disordered atoms are split into two sets of positions, each representing a distinct conformation. The site occupancy factors (SOFs) for these positions are then refined, with the constraint that their sum equals unity. For the this compound-1-thione, the site occupancy factors for the major and minor components were refined to 0.862(4) and 0.138(4), respectively. nih.gov This signifies that one conformation is significantly more populated than the other within the crystal.

Geometric restraints are often applied during refinement to maintain realistic bond lengths and angles for the disordered fragments, which can otherwise become distorted. In some cases, bond distances involving the disordered atoms are restrained to be equal. nih.gov To prevent erratic displacements, especially for atoms in the less occupied site, damping factors may also be applied during the final refinement cycles. nih.gov

While some tetrahydrocarbazole derivatives exhibit disorder, others, like 6-methoxy-1,2,3,4-tetrahydrocarbazole, crystallize without any observable disorder in the cyclohexene ring. iucr.orgnih.gov This highlights that the presence and nature of disorder can be influenced by the substitution pattern on the carbazole core, which in turn affects the intermolecular interactions and crystal packing. In the case of unsubstituted 2,3,4,9-tetrahydro-1H-carbazole, disorder has also been reported, where two methylene carbons of the cyclohexene ring were disordered over two sites, with both components adopting a half-chair conformation. nih.gov

The table below summarizes refinement details for a disordered structure of a this compound derivative.

| Parameter | Value |

| Disordered Atoms | C2A, C3A, C4A |

| Number of Sites | 2 |

| Site Occupancy Factor (Major) | 0.862 (4) |

| Site Occupancy Factor (Minor) | 0.138 (4) |

| Refinement Strategy | Two-site model, SOF refinement, geometric restraints |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools for the purification of this compound and its derivatives from reaction mixtures and for the subsequent assessment of their purity. Thin Layer Chromatography (TLC) and Column Chromatography are the most commonly employed methods.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of reactions that synthesize tetrahydrocarbazoles and to determine the appropriate solvent system for column chromatography. mdpi.comsigmaaldrich.com The separation on a TLC plate, typically coated with silica (B1680970) gel (SiO₂), depends on the polarity of the compounds and the eluent.

For tetrahydrocarbazole derivatives, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nih.govasianpubs.org The ratio of these solvents is adjusted to achieve optimal separation, where the desired compound has a retention factor (Rf) value that allows clear distinction from starting materials and byproducts. For instance, in the synthesis of certain antiviral tetrahydrocarbazole derivatives, a hexane/ethyl acetate mixture in a 70:30 ratio was used, with the hydroperoxide intermediates showing an Rf value between 0.2 and 0.3. nih.gov The spots on the TLC plate are typically visualized under UV light (at 254 nm) or by using a chemical staining agent. rsc.org

The table below provides examples of TLC conditions used for tetrahydrocarbazole derivatives.

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Rf Value |

| Tetrahydrocarbazole Hydroperoxides | Silica Gel | Hexane/Ethyl Acetate (70:30) | 0.2 - 0.3 nih.gov |

| 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Silica Gel | Hexane/Ethyl Acetate (70:30) | 0.79 nih.gov |

| Methyl cyano(4-ethylcyclohexanone-3yl)acetate derivative | Silica Gel | Ethyl Acetate/Hexane (1:1) | 0.43 asianpubs.org |

Column Chromatography

Column chromatography is the standard method for the purification of this compound and its derivatives on a preparative scale. mdpi.comrsc.org The crude product obtained from a synthesis is loaded onto a column packed with a stationary phase, most commonly silica gel. asianpubs.orgresearchgate.net

The choice of eluent is critical and is typically determined by prior TLC analysis. A solvent system that provides a good separation of the desired compound from impurities on the TLC plate is chosen for the column. Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with different polarities. For example, mixtures of ethyl acetate and hexane are frequently used as eluents. mdpi.com In some cases, a small amount of a base like triethylamine (B128534) is added to the eluent mixture to prevent the decomposition of sensitive compounds on the acidic silica gel. nih.gov

For colored impurities that may arise during the synthesis of tetrahydrocarbazoles, a specific column chromatography technique can be employed. This involves packing a column with a lower layer of silica gel and an upper layer of alumina (B75360). Eluting with toluene (B28343) allows the colorless tetrahydrocarbazole to pass through while the colored byproducts are adsorbed onto the column. nih.gov After purification, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample of this compound or its derivatives. This method provides a crucial verification of the compound's empirical formula and is a standard procedure for characterizing newly synthesized compounds. researchgate.netresearchgate.net

The process involves the combustion of a precisely weighed amount of the pure compound in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From these measurements, the percentage composition of C, H, and N in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. researchgate.net This data, in conjunction with spectroscopic evidence (NMR, IR, MS), serves to unambiguously confirm the structure of the target molecule.

Below is a table showing representative elemental analysis data for a tetrahydrocarbazole derivative, demonstrating the comparison between calculated and found values.

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

| A tetrahydrocarbazole derivative asianpubs.org | C₁₈H₂₀N₂O₂ | C | 72.95 | 73.10 |

| H | 6.80 | 6.64 | ||

| N | 9.45 | 9.32 | ||

| Another tetrahydrocarbazole derivative asianpubs.org | C₁₆H₁₈N₂ | C | 80.63 | 80.59 |

| H | 7.61 | 7.56 | ||

| N | 11.75 | 11.82 |

Computational Chemistry and Theoretical Studies of 6 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For carbazole (B46965) derivatives, these theoretical studies provide a lens into their chemical behavior.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Indices

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Studies on various carbazole derivatives utilize DFT to calculate key parameters that describe their stability and reactivity. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

While specific DFT data for 6-methyl-2,3,4,9-tetrahydro-1H-carbazole is scarce, research on similar heterocyclic systems demonstrates the utility of DFT in predicting their electronic behavior. These calculations help in understanding the regions within the molecule that are more likely to act as electron donors or acceptors, which is crucial for predicting reaction mechanisms.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand might interact with a biological target.

Ligand-Target Interaction Modeling with Biological Macromolecules (e.g., YAP1)

Derivatives of this compound have been investigated for their potential as inhibitors of specific biological targets. For example, a compound structurally related to the subject of this article, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been identified as an inhibitor of the transcriptional co-activator Yes-associated protein 1 (YAP1). nih.govresearchgate.net YAP1 is a key component of the Hippo signaling pathway, and its overexpression is linked to the progression of certain cancers. nih.gov

Molecular docking simulations would be instrumental in visualizing how this compound or its active derivatives fit into the binding pocket of a protein like YAP1. These models can predict the binding affinity and identify the specific amino acid residues involved in the interaction, which is critical for the rational design of more potent inhibitors.

Software Platforms for Docking Studies

A variety of software platforms are available for performing molecular docking simulations. Commonly used programs include AutoDock Vina and the Schrödinger Suite. nih.gov These platforms employ scoring functions to estimate the binding affinity between the ligand and the target protein. For instance, AutoDock Vina uses a Lamarckian genetic algorithm for its search protocol. mdpi.com The choice of software can influence the outcome of the docking study, and results are often cross-validated using multiple platforms.

Molecular Dynamics Simulations

In Silico Screening and Virtual Library Design for Bioactive Compounds

The carbazole scaffold is a well-established pharmacophore present in numerous naturally occurring and synthetic bioactive compounds. pharmainfo.in Consequently, this compound represents a valuable starting point for the design of virtual libraries of novel therapeutic agents. In silico screening methods are instrumental in efficiently exploring the chemical space around this core structure to identify derivatives with high predicted affinity and favorable pharmacokinetic properties for a specific biological target. nih.gov

The process of designing and screening a virtual library based on this compound typically involves several key steps:

Scaffold Selection and Derivatization: The this compound core is selected as the template. A virtual library is then generated by systematically adding various substituents at different positions of the molecule, such as the nitrogen atom of the indole (B1671886) ring or the aromatic ring.

Target Identification and Preparation: A biological target, such as an enzyme or a receptor implicated in a disease, is chosen. The three-dimensional structure of the target is obtained from crystallographic data or generated through homology modeling.

Molecular Docking: The designed derivatives are then "docked" into the binding site of the target protein using software like AutoDock Vina. pharmainfo.in This process predicts the binding conformation and estimates the binding affinity, often expressed as a docking score or binding energy. For example, in a study on carbazole derivatives as topoisomerase II inhibitors, compounds with good binding energy scores (e.g., -9.21 and -9.50 kcal/mol) were identified as promising candidates. researchgate.net

ADMET Prediction: The drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the virtual library are assessed. This is crucial for filtering out compounds that are likely to fail in later stages of drug development. chemmethod.com Computational tools can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity.

The following table illustrates a hypothetical subset of a virtual library based on this compound and the types of data generated during an in silico screening campaign:

| Compound ID | R-group at N9 | Predicted Binding Energy (kcal/mol) | Predicted GI Absorption | Lipinski's Rule of Five Violations |

| MTC-001 | -H | -7.5 | High | 0 |

| MTC-002 | -CH2CH2OH | -8.2 | High | 0 |

| MTC-003 | -COCH3 | -7.9 | High | 0 |

| MTC-004 | -SO2Ph | -9.1 | Low | 1 |

This systematic in silico approach allows for the prioritization of a smaller number of promising candidates for chemical synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug discovery process. nih.gov

Conformation Analysis and Energetic Minimization using Molecular Mechanics